5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of benzamide derivatives and is known for its unique chemical structure, which makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is not fully understood. However, studies have suggested that this compound may act as an inhibitor of certain enzymes, including phosphodiesterases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide has several biochemical and physiological effects. For instance, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is its unique chemical structure, which makes it a promising candidate for drug development. However, this compound has several limitations, including its limited solubility in water and its potential toxicity.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide. For instance, future studies could investigate the potential applications of this compound in other areas, such as cardiovascular disease and infectious diseases. Additionally, researchers could explore the mechanism of action of this compound in more detail to better understand its potential therapeutic effects. Finally, future studies could investigate the safety and toxicity of this compound in animal models and humans.
Synthesemethoden
The synthesis of 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the preparation of 4-(1,3-oxazolo[4,5-b]pyridin-2-yl)aniline, which is then reacted with 5-bromo-2-methoxy-3-methylbenzoic acid to form the desired compound.
Wissenschaftliche Forschungsanwendungen
The unique chemical structure of 5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide makes it a promising candidate for drug development. Several studies have investigated the potential applications of this compound in various fields, including cancer research, neurology, and immunology.
Eigenschaften
Produktname |
5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide |
---|---|
Molekularformel |
C21H16BrN3O3 |
Molekulargewicht |
438.3 g/mol |
IUPAC-Name |
5-bromo-2-methoxy-3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16BrN3O3/c1-12-10-14(22)11-16(18(12)27-2)20(26)24-15-7-5-13(6-8-15)21-25-19-17(28-21)4-3-9-23-19/h3-11H,1-2H3,(H,24,26) |
InChI-Schlüssel |
TVAYOGMRSSKVGF-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)OC |
Kanonische SMILES |
CC1=CC(=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.